10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione
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Overview
Description
10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[64002,6]dodeca-1(8),9-diene-3,5,12-trione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and the piperidine derivative.
Formation of the Tetrazatricyclo Structure: This step involves the cyclization of a precursor containing the necessary functional groups to form the tetrazatricyclo structure. This can be achieved through a series of condensation and cyclization reactions.
Chlorophenyl Group Addition: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl and chlorophenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Its structural complexity and functional groups may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the piperidine and chlorophenyl groups suggests potential interactions with neurotransmitter systems or other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
10-(4-benzylpiperidin-1-yl)-4-(3-fluorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione: Similar structure but with a fluorine atom instead of chlorine.
10-(4-benzylpiperidin-1-yl)-4-(3-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H24ClN5O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione |
InChI |
InChI=1S/C26H24ClN5O3/c27-17-7-4-8-18(14-17)32-24(34)19-20-22(28-21(19)25(32)35)29-26(30-23(20)33)31-11-9-16(10-12-31)13-15-5-2-1-3-6-15/h1-8,14,16,19,21H,9-13H2,(H2,28,29,30,33) |
InChI Key |
SNCMJYFRUOPDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C5C(N4)C(=O)N(C5=O)C6=CC(=CC=C6)Cl)C(=O)N3 |
Origin of Product |
United States |
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